molecular formula C17H16N2O3S2 B2854049 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenoxybenzene-1-sulfonamide CAS No. 852453-20-4

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenoxybenzene-1-sulfonamide

Cat. No.: B2854049
CAS No.: 852453-20-4
M. Wt: 360.45
InChI Key: OXTHLNRFVHLMQI-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenoxybenzene-1-sulfonamide is a compound that features a thiazole ring, a phenoxy group, and a sulfonamide group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The phenoxy group contributes to the compound’s chemical stability and reactivity, while the sulfonamide group is often associated with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenoxybenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using the same synthetic routes mentioned above. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenoxybenzene-1-sulfonamide is unique due to its combination of a thiazole ring, a phenoxy group, and a sulfonamide group. This combination imparts a unique set of chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-13-19-14(12-23-13)11-18-24(20,21)17-9-7-16(8-10-17)22-15-5-3-2-4-6-15/h2-10,12,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTHLNRFVHLMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenoxybenzene-1-sulfonamide
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N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenoxybenzene-1-sulfonamide
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N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenoxybenzene-1-sulfonamide
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N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenoxybenzene-1-sulfonamide
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N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenoxybenzene-1-sulfonamide
Reactant of Route 6
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenoxybenzene-1-sulfonamide

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